

comparing the reactivity of 10-Bromo-1-decene with 11-Bromo-1-undecene

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An Objective Comparison of the Reactivity of 10-Bromo-1-decene and 11-Bromo-1-undecene

Introduction

In the realm of organic synthesis, ω -haloalkenes are invaluable bifunctional building blocks, enabling the construction of complex molecular architectures. Among these, **10-Bromo-1-decene** and **11-Bromo-1-**undecene are two commonly utilized intermediates. Both molecules possess a terminal alkene and a primary alkyl bromide, separated by a polymethylene chain. This guide provides a detailed comparison of their reactivity, supported by their physical properties and general experimental protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.

10-Bromo-1-decene and 11-Bromo-1-undecene share a similar molecular architecture, which dictates their chemical behavior.[1][2] The primary difference lies in the length of the alkyl chain, which has a minor influence on their physical properties but a negligible effect on the intrinsic reactivity of their functional groups under most conditions. Both compounds are versatile reagents in organic synthesis, serving as precursors for a wide array of derivatives.[1] [2][3]

Comparative Data of Physical Properties

A summary of the key physical properties of **10-Bromo-1-decene** and **11-Bromo-1-undecene** is presented below. The data highlights the close similarity between the two compounds, with minor differences attributable to the additional methylene group in **11-Bromo-1-undecene**.



Property	10-Bromo-1-decene	11-Bromo-1-undecene
CAS Number	62871-09-4[4][5]	7766-50-9[6]
Molecular Formula	C10H19Br[4][7][8]	C11H21Br[9]
Molecular Weight	219.16 g/mol [4][7][8]	233.19 g/mol [9]
Boiling Point	50 °C / 0.3 mmHg[3][4][5][10]	149-150 °C / 35 mmHg[6]
Density	1.092 g/mL at 25 °C[3][4][5] [10]	1.063 g/mL at 25 °C[6]
Refractive Index	n20/D 1.4660[3][4][5]	n20/D 1.468[6]
Flash Point	96.67 °C (closed cup)[4]	113 °C (closed cup)[11]

Reactivity Comparison

The reactivity of both **10-Bromo-1-decene** and 11-Bromo-1-undecene is characterized by the two functional groups present: the primary alkyl bromide and the terminal alkene.[1][2]

Reactions at the C-Br Bond: Nucleophilic Substitution

The primary alkyl bromide moiety in both compounds is susceptible to nucleophilic substitution, predominantly through an S_n2 mechanism.[1][2] This allows for the introduction of a wide variety of functional groups. The reactivity of the C-Br bond is primarily governed by the bond strength and steric hindrance around the electrophilic carbon.[12]

Given that both are primary bromoalkanes with long, flexible chains, the steric environment is nearly identical, and the electronic influence of the distant double bond is negligible. Therefore, their reactivity towards nucleophiles is expected to be very similar. Common nucleophilic substitution reactions include:

- Formation of Alcohols: Reaction with aqueous hydroxide (e.g., NaOH, KOH).
- Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN, KCN), which also extends the carbon chain by one atom.[13]
- Formation of Amines: Reaction with ammonia or primary/secondary amines.



 Formation of Grignard Reagents: Reaction with magnesium metal, which can then be used in a variety of carbon-carbon bond-forming reactions.[1]

Reactions at the C=C Bond: Addition and Polymerization

The terminal double bond in both molecules is a site of high electron density, making it reactive towards electrophiles. It can also participate in radical reactions and polymerization.[1][14] Common reactions at the alkene include:

- Electrophilic Addition: Addition of halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water (in the presence of an acid catalyst).
- Hydrogenation: Reduction to the corresponding bromoalkane using H₂ gas and a metal catalyst (e.g., Pd/C).
- Polymerization: Both molecules can act as monomers or comonomers in polymerization reactions, often catalyzed by metallocenes, to produce functionalized polyolefins.[14][15]

The reactivity of the terminal alkene is also expected to be virtually identical for both compounds, as the alkyl chain length has a minimal effect on the electronic properties of the double bond.

Experimental Protocols

Below are representative experimental protocols for the synthesis of these bromoalkenes and a typical nucleophilic substitution reaction.

Synthesis of 10-Bromo-1-decene from 9-decen-1-ol

This procedure is a common method for converting a primary alcohol to a primary alkyl bromide.

- Setup: A round-bottom flask is charged with 9-decen-1-ol (1 equivalent) and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.[7]
- Reagent Addition: Triphenylphosphine (1.3 equivalents) and carbon tetrabromide (1.3 equivalents) are added sequentially to the cooled solution.



- Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for approximately 14 hours.[7]
- Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by silica gel column chromatography using a non-polar eluent like hexane to yield 10-Bromo-1-decene as a colorless liquid.[7]

General Protocol for Nucleophilic Substitution: Synthesis of an Ether

This protocol describes a typical Williamson ether synthesis using a bromoalkene.

- Alkoxide Formation: A solution of an alcohol (e.g., ethanol) is treated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the corresponding sodium alkoxide.
- Substitution Reaction: 10-Bromo-1-decene or 11-Bromo-1-undecene (1 equivalent) is added to the solution of the alkoxide. The reaction mixture is heated (often to reflux) and stirred until the starting bromoalkene is consumed (monitored by TLC or GC).
- Workup: The reaction is cooled to room temperature and quenched by the careful addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Visualizations

Dual Reactivity of ω-Bromoalkenes

The following diagram illustrates the two main reactive sites of **10-Bromo-1-decene** and 11-Bromo-1-undecene, showcasing their versatility as synthetic intermediates.



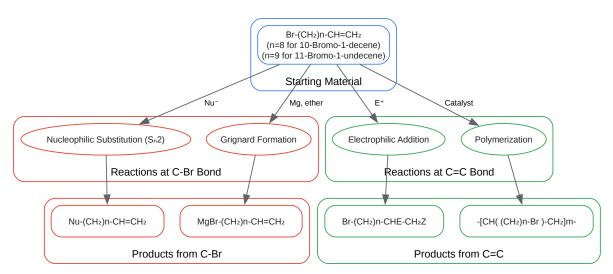


Figure 1: Reactivity of $\omega\text{-Bromoalkenes}$



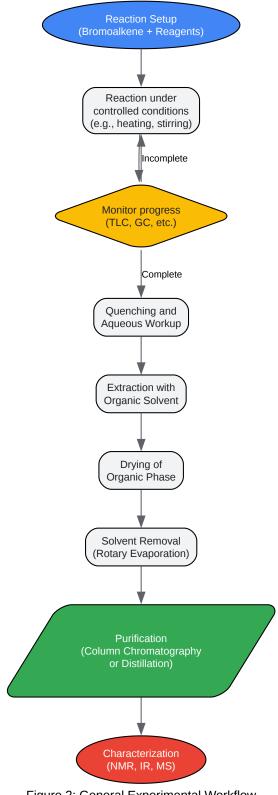


Figure 2: General Experimental Workflow

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